![molecular formula C15H21BrN2O B7559507 N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide, commonly known as BPEA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPEA belongs to the class of compounds known as piperidinyl amides and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BPEA is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. BPEA has been found to bind to the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, BPEA enhances the activity of GABA, leading to an overall decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
BPEA has been found to exhibit various biochemical and physiological effects, including anxiolytic, anticonvulsant, and analgesic effects. BPEA has also been found to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, BPEA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPEA in lab experiments is its well-characterized pharmacological profile. BPEA has been extensively studied in various animal models, and its effects on behavior and physiology are well understood. Additionally, BPEA is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using BPEA in lab experiments is its potential for off-target effects. BPEA has been found to interact with other neurotransmitter receptors in addition to the GABAA receptor, which could complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BPEA. One area of interest is the development of more selective and potent GABAA receptor modulators based on the structure of BPEA. Another area of interest is the investigation of BPEA's potential as a treatment for inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of BPEA and its effects on neurotransmitter signaling in the brain.
Synthesemethoden
The synthesis of BPEA involves the reaction of 2-bromo-1-phenylethanone with piperidine in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield BPEA. The synthesis of BPEA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
BPEA has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPEA has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In pharmacology, BPEA has been studied for its potential as a drug candidate for the treatment of pain and inflammation. In medicinal chemistry, BPEA has been studied for its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(13-4-2-3-5-14(13)16)18-15(19)10-12-6-8-17-9-7-12/h2-5,11-12,17H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHHVHWRIZNXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.